N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-21-15-7-9-16(10-8-15)22-11-3-6-17(20)19-14-5-2-4-13(18)12-14/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSBNUSGZOIUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-bromophenylamine with 4-methoxyphenol in the presence of a suitable catalyst to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with butanoyl chloride under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalyst Optimization: Using specific catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize the efficiency of the reactions.
Purification Techniques: Employing advanced purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxidized derivatives such as carboxylic acids or ketones.
Reduction: Can produce reduced amides or amines.
Substitution: Results in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide is structurally related to compounds that exhibit significant biological activities. The presence of the bromophenyl and methoxyphenoxy groups may enhance its pharmacological properties, making it a candidate for further development.
Anti-Inflammatory Properties
Research has indicated that compounds with similar structures can inhibit inflammatory cytokines such as IL-1β and IL-6, which are crucial in various inflammatory diseases. For instance, studies on benzoxazole derivatives containing a butanamide moiety have shown promising results in reducing mRNA expression of these cytokines in vitro and in vivo models . This suggests that this compound could potentially be developed as an anti-inflammatory agent.
Cancer Research
The compound's structural features may also confer antitumor properties. Compounds similar to this compound have been studied for their ability to inhibit tumor growth and proliferation in various cancer cell lines.
Telomerase Inhibition
Research into related compounds has revealed their ability to inhibit telomerase activity, which is often upregulated in cancer cells. For example, studies have shown that certain bromophenyl derivatives can effectively inhibit telomerase, leading to reduced cell proliferation in tumor models . This mechanism suggests that this compound could be explored as a telomerase inhibitor in cancer therapy.
Antiviral Activity
There is emerging evidence that similar compounds exhibit antiviral properties. For instance, derivatives of bromophenyl compounds have been tested for their effectiveness against viruses such as H5N1, showing promising antiviral activity . Given the structural similarities, this compound may also possess antiviral characteristics worth investigating.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-aryl butanamide derivatives, where structural variations significantly influence physicochemical and biological properties. Below is a detailed comparison:
Substituent Variations on the Phenyl Ring
- N-(3-Bromophenyl)-4-(4-chloro-2-methylphenoxy)butanamide (CAS 101906-67-6): Structure: Features a 3-bromophenyl group (like the target compound) but with a chloro and methyl substituent on the phenoxy ring. Molecular Formula: C₁₇H₁₇BrClNO₂; Molar Mass: 382.68 g/mol.
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide :
- Structure : Substitutes the bromine with a chloro and methoxy group on the phenyl ring and introduces a thiadiazole-thioether side chain.
- Activity : Demonstrates lipoxygenase inhibition (IC₅₀ = 0.70 µM), highlighting the role of electron-withdrawing groups (e.g., Cl) and heterocyclic moieties in enhancing enzyme binding .
Substituent Variations on the Phenoxy Ring
- 4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide (CAS 453584-88-8): Structure: Replaces the methoxy group with a tert-butyl group on the phenoxy ring.
- 4-(4-Ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide (CAS 453584-34-4): Structure: Substitutes the methoxy group with ethyl and introduces a morpholine ring on the phenyl group. Impact: The morpholine ring introduces hydrogen-bonding capacity, which may improve solubility and target interactions in neurological pathways .
Functional Group Modifications
- N-(3-Acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide (CAS 353467-86-4): Structure: Replaces bromine with an acetyl group on the phenyl ring.
- 4-Methoxybutyrylfentanyl: Structure: Shares the 4-methoxyphenoxy group but incorporates a piperidinyl moiety linked to a phenethyl group. Activity: Acts as an opioid receptor agonist, underscoring the importance of the methoxy group in modulating receptor affinity .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated using ChemDraw or analogous tools.
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., Br, Cl) on the phenyl ring enhance binding to enzymes like lipoxygenase, while electron-donating groups (e.g., OCH₃) improve solubility .
- Steric Considerations : Bulky substituents (e.g., tert-butyl) increase logP but may reduce bioavailability due to poor aqueous solubility .
- Biological Relevance: The 4-methoxyphenoxy group is recurrent in bioactive compounds (e.g., Peliglitazar for diabetes), suggesting its role in metabolic regulation .
Biological Activity
N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound consists of a butanamide chain linked to a bromophenyl and methoxyphenoxy group. This structural complexity allows the compound to interact with various biological targets, which may lead to diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: It can interact with receptors that regulate various physiological processes, influencing signaling pathways related to inflammation and cell proliferation.
- Antioxidant Activity: Preliminary studies suggest that similar compounds exhibit antioxidant properties, which could mitigate oxidative stress in cells.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance:
- Inhibition of Tumor Growth: In vivo studies demonstrated that related compounds significantly inhibited tumor growth in xenograft models. These effects are often linked to the modulation of telomerase activity, which is crucial for cancer cell proliferation .
- Apoptosis Induction: Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating stress responses and modulating pro-apoptotic signaling pathways .
Anti-inflammatory Effects
Compounds with the butanamide moiety have been investigated for their anti-inflammatory properties:
- Cytokine Suppression: Research indicates that certain derivatives can significantly reduce the expression levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α in vitro and in vivo, suggesting a role in managing inflammatory diseases .
- Mechanistic Insights: The anti-inflammatory effects are often mediated through inhibition of the NF-κB signaling pathway, which is critical in the inflammatory response .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step route starting from γ-butyrolactone. Key steps include:
- Ring-opening chlorination : React γ-butyrolactone with thionyl chloride (SOCl₂) to form 4-chlorobutanoyl chloride.
- Amidation : React 4-chlorobutanoyl chloride with 3-bromoaniline in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to form N-(3-bromophenyl)-4-chlorobutanamide.
- Etherification : Substitute the chlorine atom with 4-methoxyphenol via nucleophilic aromatic substitution (SNAr) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C .
- Yield Optimization : Purity is enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water). Typical yields range from 65–75% .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the 3-bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and 4-methoxyphenoxy moiety (δ 3.8 ppm for methoxy protons, δ 6.8–7.1 ppm for aromatic protons). The butanamide chain is verified by methylene signals (δ 1.8–2.6 ppm) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (M+H⁺ expected at m/z 379.2) and fragmentation patterns (e.g., loss of methoxy group at m/z 347.1) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and aryl ether C-O-C stretch (~1240 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between 3-bromoaniline and 4-(4-methoxyphenoxy)butanoyl chloride to minimize by-products?
- Methodological Answer :
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) to enhance coupling efficiency in Suzuki-Miyaura reactions for bromophenyl intermediates .
- Solvent Selection : Replace DMF with toluene to reduce side reactions (e.g., hydrolysis of acyl chloride) and improve regioselectivity .
- Temperature Control : Maintain reaction temperatures below 50°C to prevent decomposition of the methoxyphenoxy group .
- By-Product Analysis : Employ HPLC-DAD (C18 column, acetonitrile/water gradient) to quantify impurities like unreacted 3-bromoaniline (<2% threshold) .
Q. What strategies are employed to resolve discrepancies in reported biological activity data for bromophenyl-containing butanamide derivatives?
- Methodological Answer :
- Dose-Response Reproducibility : Conduct IC₅₀ assays in triplicate using standardized cell lines (e.g., HeLa for cytotoxicity) and normalize data to positive controls (e.g., paclitaxel for tubulin inhibition) .
- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out polymorphic variations affecting activity .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers caused by assay conditions (e.g., serum concentration variations in cell culture) .
Q. How does the electronic nature of substituents on the phenyl rings affect the compound's tubulin inhibition efficacy?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Groups (e.g., -Br) : Enhance binding to tubulin’s colchicine site by increasing electrophilicity (IC₅₀ = 0.8 μM vs. 2.1 μM for non-brominated analogs) .
- Electron-Donating Groups (e.g., -OCH₃) : Improve solubility but reduce affinity; substitution at the 4-position of phenoxy maintains planar geometry for optimal hydrophobic interactions .
- Computational Modeling : Perform docking simulations (AutoDock Vina) to predict binding energies. The bromine atom forms halogen bonds with tubulin’s Thr179 residue (ΔG = -9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
